molecular formula C16H15NO5 B2400355 2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid CAS No. 379716-73-1

2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid

Cat. No.: B2400355
CAS No.: 379716-73-1
M. Wt: 301.298
InChI Key: ZEHUXFLWQXHIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid is an organic compound with the molecular formula C16H15NO5. This compound is characterized by the presence of phenoxy groups attached to an acetamido acetic acid backbone. It is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid typically involves the reaction of 4-phenoxyphenol with N-methyl dichloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 85°C) for several hours. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamido groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The phenoxy groups can interact with cellular receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog with similar phenoxy groups but lacking the acetamido moiety.

    4-Phenoxyphenol: A precursor in the synthesis of 2-(2-(4-Phenoxyphenoxy)acetamido)acetic acid.

    N-Methyl dichloroacetamide: Another related compound used in the synthesis process.

Uniqueness

This compound is unique due to its combination of phenoxy and acetamido groups, which confer specific chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not possible with simpler analogs .

Properties

IUPAC Name

2-[[2-(4-phenoxyphenoxy)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c18-15(17-10-16(19)20)11-21-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHUXFLWQXHIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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